molecular formula C18H19N3OS2 B2645001 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1797218-47-3

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2645001
CAS No.: 1797218-47-3
M. Wt: 357.49
InChI Key: HNJZZCFLKOVKSO-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a benzothiazole ring at the 1-position and a thiophene-3-carboxamide group linked via a methylene bridge at the 4-position. The benzothiazole moiety is a bicyclic aromatic heterocycle containing sulfur and nitrogen, while the thiophene carboxamide introduces sulfur-based aromaticity and amide functionality.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-17(14-7-10-23-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)24-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJZZCFLKOVKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole derivative, followed by the formation of the piperidine intermediate. The final step involves coupling the piperidine intermediate with thiophene-3-carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale production might also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide serves as a valuable building block in synthetic chemistry. Its unique structure allows for modifications that can lead to the development of new materials and catalysts. It has been utilized in the synthesis of more complex molecules, demonstrating versatility in chemical transformations .

The compound exhibits significant biological activities, particularly in anti-inflammatory and antimicrobial applications. Studies have shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition leads to reduced production of inflammatory mediators, positioning it as a potential therapeutic agent for inflammatory diseases .

Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that this compound effectively inhibited COX-1 and COX-2 enzymes, with IC50 values indicating potent anti-inflammatory effects comparable to established NSAIDs .

Medicinal Applications

Research has explored the anticancer properties of this compound, particularly against various cancer cell lines. The benzothiazole derivatives have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells.

Case Study: Anticancer Activity
A study assessed the efficacy of this compound against MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 25 µM, suggesting its potential as an anticancer agent .

Industrial Applications

In the industrial sector, this compound is being investigated for its role in synthesizing pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate for producing a wide range of products.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the thiophene carboxamide group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Pharmacological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide Piperidine 1-(Benzothiazol-2-yl), 4-(thiophene-3-carboxamide methyl) Hypothetical: Kinase/CNS modulation (inferred)
4'-Methyl acetyl fentanyl Piperidine 1-(4-Methylphenethyl), 4-acetamide (N-phenyl) Opioid receptor agonist (high potency)
β'-Phenyl fentanyl Piperidine 1-Phenethyl, 4-(3-phenylpropanamide) Opioid receptor agonist (variable selectivity)
β-Methyl fentanyl Piperidine 1-(2-Phenylpropyl), 4-propanamide Opioid receptor agonist (enhanced metabolic stability)
Ortho-fluorobutyryl fentanyl Piperidine 1-Phenethyl, 4-(2-fluorophenyl butanamide) Opioid receptor agonist (fluorine-enhanced binding)

Key Observations:

Structural Divergence :

  • The target compound replaces the phenethyl or phenylpropyl groups (common in fentanyl analogs) with a benzothiazole ring, which may confer distinct electronic and steric properties. The thiophene carboxamide substituent further differentiates it from the acylated aromatic groups in opioids .
  • Benzothiazole and thiophene moieties are associated with anticancer, antimicrobial, or kinase-inhibiting activities, contrasting with the μ-opioid receptor targeting of fentanyl derivatives.

Pharmacological Implications: Fentanyl analogs prioritize lipophilic aromatic groups (e.g., phenethyl, fluorophenyl) to enhance blood-brain barrier penetration and opioid receptor binding. The target compound’s benzothiazole-thiophene system likely redirects activity toward non-opioid targets, such as ATP-binding pockets in kinases or serotonin receptors .

Metabolic Considerations: Fentanyl analogs often incorporate fluorine or methyl groups to delay hepatic metabolism.

Research Findings and Limitations

    Biological Activity

    N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound notable for its potential biological activities. Comprising a benzothiazole ring, a piperidine ring, and a thiophene-3-carboxamide functional group, this compound is of significant interest in medicinal chemistry due to its diverse pharmacological properties.

    Chemical Structure and Properties

    The molecular formula of this compound is C17H23N3O2SC_{17}H_{23}N_{3}O_{2}S, with a molecular weight of 333.5 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

    PropertyValue
    Molecular FormulaC₁₇H₂₃N₃O₂S
    Molecular Weight333.5 g/mol
    CAS Number1797592-59-6

    Antimicrobial Properties

    Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, derivatives containing benzothiazole and thiophene have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition suggests potential applications in treating inflammatory conditions and infections.

    Case Study: Antimicrobial Evaluation

    A study evaluated the antimicrobial efficacy of various thiazole derivatives, revealing that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure–activity relationship (SAR) analysis highlighted that modifications to the benzothiazole and thiophene moieties could enhance antimicrobial potency.

    Anti-inflammatory Activity

    This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory medications.

    Anticancer Potential

    The compound's unique structural features suggest potential anticancer activity. Research has indicated that similar thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with thiazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

    Summary of Biological Activities

    Activity TypeObservations
    AntimicrobialSignificant activity against Staphylococcus spp. with MIC values < 0.25 μg/mL .
    Anti-inflammatoryInhibition of COX enzymes indicates potential for treating inflammatory diseases .
    AnticancerCytotoxic effects observed in various cancer cell lines, suggesting further investigation is warranted .

    Structure–Activity Relationship (SAR)

    The SAR studies indicate that the presence of specific functional groups within the compound's structure can significantly influence its biological activity. For example, the incorporation of electron-donating groups enhances cytotoxicity, while certain substitutions on the benzothiazole ring can improve antimicrobial efficacy.

    Q & A

    Q. What are the common synthetic routes for synthesizing N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide?

    The synthesis typically involves multi-step organic reactions, including:

    • Amide coupling : Reaction of thiophene-3-carboxylic acid derivatives with amines (e.g., piperidin-4-ylmethyl intermediates) using coupling agents like EDCI or HOBt .
    • Heterocycle formation : Construction of the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under reflux .
    • Purification : Techniques such as preparative TLC (e.g., n-hexane/ethyl acetate systems) or column chromatography are employed to isolate the final product .

    Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

    • 1H/13C NMR : Assign proton and carbon environments, particularly for distinguishing thiophene (δ 6.8–7.5 ppm) and benzo[d]thiazole (δ 7.2–8.1 ppm) moieties .
    • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 400–500 range) and detect fragmentation patterns .
    • HPLC : Assess purity (>95% by reverse-phase methods) and monitor reaction progress .

    Q. What purification techniques are effective for isolating this compound?

    • Preparative TLC : Used for small-scale purification with solvent systems like n-hexane/ethyl acetate (50:50) .
    • Recrystallization : Ethanol/water mixtures (4:1) are effective for obtaining high-purity crystalline solids .
    • Column chromatography : Silica gel with gradient elution (e.g., CH2Cl2 → CH2Cl2:MeOH 95:5) resolves polar impurities .

    Advanced Research Questions

    Q. How can low reaction yields (e.g., <10%) be optimized during synthesis?

    • Catalyst screening : Use copper iodide/proline systems for azide-alkyne cycloaddition reactions to improve efficiency .
    • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates in coupling steps .
    • Temperature control : Reflux in ethanol/water mixtures (80–100°C) balances reaction rate and side-product formation .
    • Reference : reports yields as low as 3% for pyrimidine derivatives, suggesting iterative adjustments to stoichiometry and reaction time are critical.

    Q. How to resolve discrepancies between NMR and mass spectrometry data during characterization?

    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks (e.g., distinguishing thiophene vs. benzothiazole protons) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., ±0.001 Da error tolerance) .
    • Elemental analysis : Cross-validate purity when spectral data conflicts (e.g., unexpected chlorine adducts in MS) .

    Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

    • Substituent variation : Modify the thiophene-3-carboxamide group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to probe electronic effects on bioactivity .
    • Scaffold hopping : Replace benzo[d]thiazole with oxadiazole or triazole rings to assess heterocycle-specific interactions .
    • Bioisosteres : Substitute the piperidine ring with morpholine or azetidine to alter steric and pharmacokinetic properties .

    Q. How to evaluate the compound’s potential mechanisms of action in biological assays?

    • In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or FRET assays .
    • Molecular docking : Simulate binding to active sites (e.g., using AutoDock Vina) to prioritize structural modifications .
    • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .

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